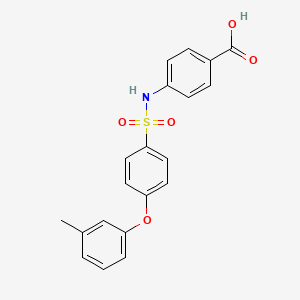

4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid is a chemical compound with the CAS Number: 727689-53-4 . It has a molecular weight of 383.42 and its IUPAC name is 4-({[4-(3-methylphenoxy)phenyl]sulfonyl}amino)benzoic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid is 1S/C20H17NO5S/c1-14-3-2-4-18(13-14)26-17-9-11-19(12-10-17)27(24,25)21-16-7-5-15(6-8-16)20(22)23/h2-13,21H,1H3,(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique

Synthesis and Characterization

Some sulfonamides, including derivatives of 4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid, have been synthesized using innovative methods such as fly-ash:H3PO3 nano-catalyst catalyzed condensation under ultrasound irradiation conditions. These methods have resulted in yields of more than 90%, showcasing the efficiency of modern synthetic approaches. The derivatives were characterized by various analytical and spectroscopic techniques, confirming their structural integrity (Dineshkumar & Thirunarayanan, 2019).

Enzyme Inhibition Studies

The role of sulfonamide derivatives in inhibiting human carbonic anhydrase I, II, VII, and IX has been explored, revealing their potential in therapeutic applications. These compounds showed inhibition in the low nanomolar or subnanomolar ranges for several human isoforms of carbonic anhydrase, indicating their high potency and potential utility in medical research (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Organic Synthesis

In the field of organic synthesis, the utility of benzoic acid derivatives, including sulfonamide groups, for selective C–H bond functionalization has been demonstrated. These advancements allow for meta-selective olefination of benzoic acid derivatives using molecular oxygen as the terminal oxidant. This represents a significant step forward in the development of synthetically useful tools for step-economical organic synthesis (Li, Cai, Ji, Yang, & Li, 2016).

Eco-Friendly Synthesis Approaches

A novel and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives has been reported. This method employs water and sodium carbonate as HCl scavengers, highlighting a shift towards greener and more sustainable chemical synthesis processes. Such methods are crucial for reducing the environmental impact of chemical manufacturing (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Antiviral and Antibacterial Applications

The investigation into sulfonamide derivatives as selective antagonists for various biological targets, including EP1 receptor subtypes, highlights their potential in developing new therapeutic agents. Such studies are pivotal for understanding the mechanism of action of these compounds and for the discovery of novel drug candidates (Naganawa et al., 2006).

Safety and Hazards

The safety information for 4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid includes several precautionary statements . For example, it should not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

Propriétés

IUPAC Name |

4-[[4-(3-methylphenoxy)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c1-14-3-2-4-18(13-14)26-17-9-11-19(12-10-17)27(24,25)21-16-7-5-15(6-8-16)20(22)23/h2-13,21H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITRMTXMRVJXPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2945953.png)

![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)

![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2945957.png)

![ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2945960.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2945967.png)

![5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2945974.png)